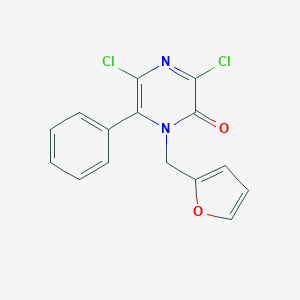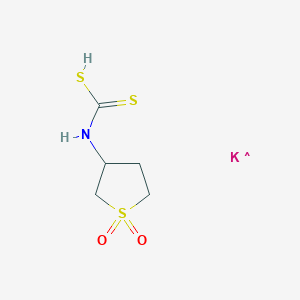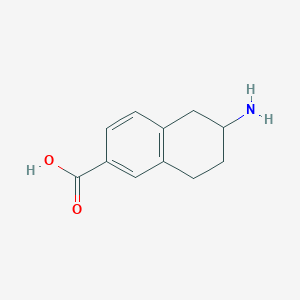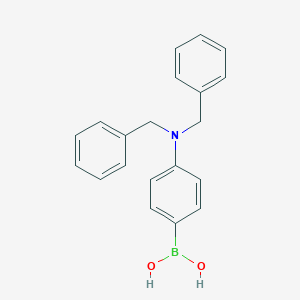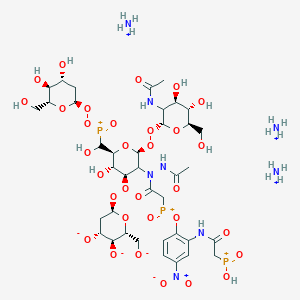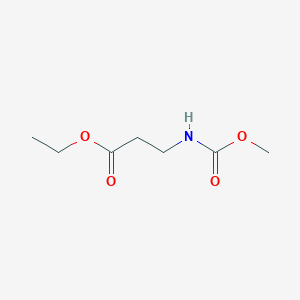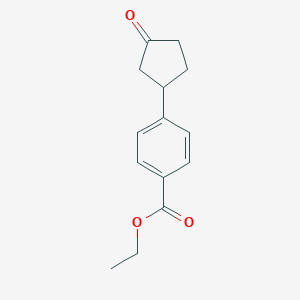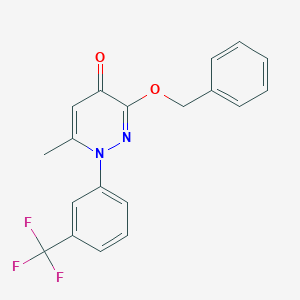
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. This compound can also induce oxidative stress, leading to the activation of apoptotic pathways in cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- have been extensively studied. This compound has been shown to inhibit the activity of various enzymes such as EGFR, VEGFR, and PDGFR, which are involved in cancer cell proliferation and survival. Moreover, this compound can also induce oxidative stress, leading to the activation of apoptotic pathways in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments is its high potency and selectivity towards cancer cells. This compound can selectively target cancer cells while leaving normal cells unaffected, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. One of the potential areas is the optimization of the synthesis method to increase the yield and purity of the compound. Moreover, further studies are required to investigate the potential use of this compound in combination with other anticancer agents. Additionally, the development of more efficient drug delivery systems can help overcome the limitations associated with the low solubility of this compound.
Synthesemethoden
The synthesis of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 1-(3-(trifluoromethyl)phenyl)-2-hydrazinylidene-3-oxobutanenitrile with 4-methylphenyl methanol in the presence of a base. This reaction results in the formation of the desired compound, which can be further purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has shown promising results in various scientific research applications. One of the most significant research areas is its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
146824-79-5 |
|---|---|
Produktname |
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- |
Molekularformel |
C19H15F3N2O2 |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
6-methyl-3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C19H15F3N2O2/c1-13-10-17(25)18(26-12-14-6-3-2-4-7-14)23-24(13)16-9-5-8-15(11-16)19(20,21)22/h2-11H,12H2,1H3 |
InChI-Schlüssel |
YCWMDSBHBGWSKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Andere CAS-Nummern |
146824-79-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



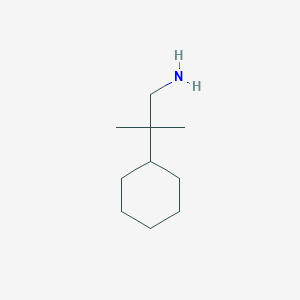
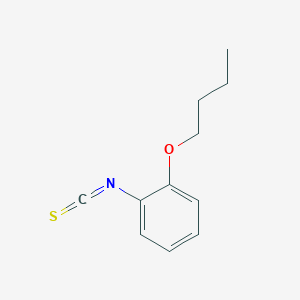
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
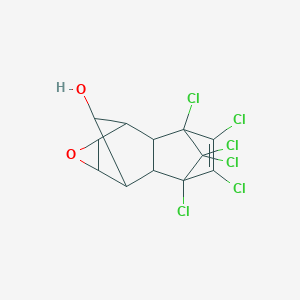
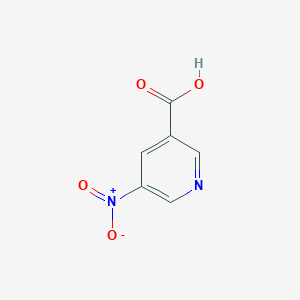
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
